molecular formula C12H16ClN3O2S B3215900 N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl CAS No. 116970-62-8

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl

Cat. No.: B3215900
CAS No.: 116970-62-8
M. Wt: 301.79 g/mol
InChI Key: WGYFLDSVYRDHDI-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride is a chemical compound with the molecular formula C12H15N3O2S · 2HCl. It is known for its role as a selective inhibitor of cAMP-dependent protein kinase, making it significant in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride typically involves the reaction of isoquinoline derivatives with sulfonamide groups. The process includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves:

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinolines .

Scientific Research Applications

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition, particularly cAMP-dependent protein kinase.

    Medicine: Investigated for its potential therapeutic effects in various diseases due to its enzyme inhibition properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects by inhibiting cAMP-dependent protein kinase. This inhibition occurs through binding to the catalytic subunit of the enzyme, preventing the phosphorylation of target proteins. This action affects various cellular pathways, including those involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-5-isoquinolinesulfonamide
  • N-(2-Dimethylaminoethyl)-5-isoquinolinesulfonamide
  • N-(2-Hydroxyethyl)-5-isoquinolinesulfonamide

Uniqueness

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride is unique due to its specific inhibition of cAMP-dependent protein kinase, which is not observed in the other similar compounds. This specificity makes it a valuable tool in biochemical research .

Properties

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;/h2-6,9,13,15H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFLDSVYRDHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113276-94-1, 116970-62-8
Record name H 8 dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113276-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(Methylamino)ethyl)isoquinoline-5-sulfonamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPR5E3J77X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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